

A Technical Guide to the Physicochemical Properties of 1-Benzyl-2-naphthol

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **1-Benzyl-2-naphthol**. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant chemical and biological processes.

Core Physicochemical Properties

1-Benzyl-2-naphthol is an aromatic organic compound featuring a benzyl group substituted at the C1 position of a 2-naphthol core. Its properties are derived from both the naphthalene ring system and the phenolic hydroxyl group. Quantitative data for this compound and its parent molecule, 2-naphthol, are summarized below.



Property	Value	Source
Molecular Formula	C17H14O	[1]
Molecular Weight	234.29 g/mol	[2]
Melting Point	Data not available in searched literature. The isomer, 2-benzyl-1-naphthol, has a melting point of 73-74 °C.[2]	
Boiling Point	Data not available.	[2]
Water Solubility	Data not available. The parent compound, 2-naphthol, is sparingly soluble in water (0.74 - 1 g/L).[3][4]	
Solubility in Organic Solvents	Expected to be soluble in simple alcohols, ethers, and chloroform, similar to its parent compound, 2-naphthol.[3]	
Acidity (pKa)	Data not available. The pKa of the parent compound, 2-naphthol, is 9.51, indicating weak acidity.[3] The benzyl group's electronic effect may slightly alter this value.	
Lipophilicity (logP)	A calculated XLogP3 value for the related compound 1- (alpha-Aminobenzyl)-2- naphthol is 3.9.[5] The value for 1-Benzyl-2-naphthol is expected to be in a similar range, indicating high lipophilicity.	

Synthesis and Experimental Protocols



Synthesis of 1-Benzyl-2-naphthol

The synthesis of **1-Benzyl-2-naphthol** is typically achieved through the C-alkylation of 2-naphthol. One established method involves the reaction of 2-naphthol with an aromatic ketone in the presence of a reducing system like Al-NiCl₂·6H₂O in ethanol. This process facilitates the in-situ generation of a benzyl cation equivalent, which then undergoes electrophilic substitution onto the electron-rich naphthalene ring, primarily at the C1 position.[6]

A generalized experimental protocol is as follows:

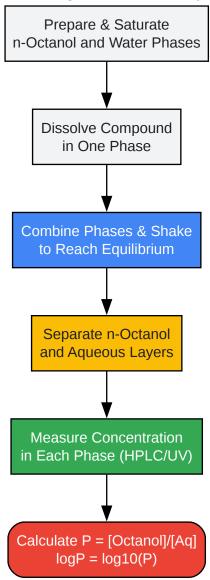
- Reaction Setup: To a solution of 2-naphthol in ethanol, add the selected aromatic ketone (e.g., acetophenone).
- Addition of Reagents: Introduce the Al-NiCl₂·6H₂O system to the mixture. This system serves
 to both reduce the ketone and catalyze the subsequent alkylation.
- Reaction Execution: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield pure 1-Benzyl-2-naphthol.[6]



General Workflow for the Synthesis of 1-Benzyl-2-naphthol Reactants (2-Naphthol, Aromatic Ketone) Reaction Mixture Aqueous Workup & Extraction Column Chromatography 1-Benzyl-2-naphthol

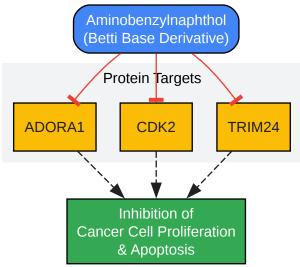


Experimental Workflow for logP Determination (Shake-Flask Method)





Proposed Anticancer Mechanism for Aminobenzylnaphthol Derivatives



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